3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine
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Overview
Description
3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Preparation Methods
The synthesis of 3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine typically involves the use of 2-aminophenol as a precursor. One common synthetic route includes the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions to form the benzoxazole ring . The resulting benzoxazole derivative is then subjected to further reactions to introduce the ethyl and propan-1-amine groups. Industrial production methods may involve the use of metal catalysts, nanocatalysts, or ionic liquid catalysts to optimize the yield and efficiency of the synthesis .
Chemical Reactions Analysis
3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine can undergo various chemical reactions, including:
Scientific Research Applications
3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine can be compared with other similar compounds, such as:
2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride: This compound has a similar benzoxazole structure but differs in the substitution pattern.
3-(1,2-Oxazol-4-yl)propan-1-amine hydrobromide: This compound contains an oxazole ring instead of a benzoxazole ring.
Other benzoxazole derivatives: Various benzoxazole derivatives with different substituents have been studied for their unique biological activities and applications.
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-(2-ethyl-1,3-benzoxazol-7-yl)propan-1-amine |
InChI |
InChI=1S/C12H16N2O/c1-2-11-14-10-7-3-5-9(6-4-8-13)12(10)15-11/h3,5,7H,2,4,6,8,13H2,1H3 |
InChI Key |
RRKCUKHFONTOCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC(=C2O1)CCCN |
Origin of Product |
United States |
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